Cas no 941996-71-0 (N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide)

N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- VU0504776-1
- 941996-71-0
- AKOS024474991
- F2880-3279
- N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide
-
- Inchi: 1S/C26H29N3O5/c1-32-19-10-11-22(24(16-19)33-2)28-26(31)25(30)27-17-23(29-12-14-34-15-13-29)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31)
- InChI Key: KHHVGASDFGGZIJ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C(CNC(C(NC1C=CC(=CC=1OC)OC)=O)=O)C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 463.21072103g/mol
- Monoisotopic Mass: 463.21072103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.1Ų
- XLogP3: 3.2
N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-3279-25mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-10μmol |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-40mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 40mg |
$140.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-5mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-100mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 100mg |
$248.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-2μmol |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-20μmol |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-2mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-4mg |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
Life Chemicals | F2880-3279-5μmol |
N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide |
941996-71-0 | 90%+ | 5μl |
$63.0 | 2023-04-30 |
N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide Related Literature
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide
Compound CAS No. 941996-71-0: N'-(2,4-Dimethoxyphenyl)-N-2-(Morpholin-4-yl)-2-(Naphthalen-1-yl)Ethylethanediamide
The compound with CAS No. 941996-71-0, known as N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a naphthalene ring system, a morpholine moiety, and a dimethoxyphenyl group, all connected through an ethanediamide backbone.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the naphthalen-1-yl group suggests potential aromatic interactions, which are often crucial in molecular recognition and binding affinity. The morpholin-4-yl group adds a cyclic ether structure, known for its ability to form hydrogen bonds and stabilize certain conformations. Additionally, the 2,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule and potentially enhance its bioavailability.
Research into similar compounds has shown that such structures can exhibit diverse biological activities. For instance, the ethanediamide backbone is known to participate in peptide-like interactions, making this compound a potential candidate for enzyme inhibition or receptor modulation. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities of such molecules to various targets, providing valuable insights into their therapeutic potential.
The synthesis of N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity. Modern synthetic methodologies have enabled the efficient construction of such complex molecules, facilitating their exploration in preclinical studies.
In terms of applications, this compound may find utility in fields such as oncology, neurodegenerative diseases, or inflammation research. Its structural features suggest it could act as a scaffold for further chemical modifications aimed at optimizing pharmacokinetic properties or enhancing selectivity for specific targets.
Moreover, recent trends in green chemistry have emphasized the importance of sustainable synthesis routes. Researchers are increasingly adopting catalytic methods and biodegradable solvents to minimize environmental impact while maintaining high standards of product quality.
In conclusion, N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yli)-2-(naphthalen-i-l)ethylethanediamide (CAS No. 941996710) represents a promising compound with diverse potential applications in the chemical and pharmaceutical industries. Continued research into its properties and mechanisms will undoubtedly shed light on its role in future therapeutic developments.
941996-71-0 (N'-(2,4-dimethoxyphenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide) Related Products
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1189426-16-1(Sulfadiazine-13C6)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)




